molecular formula C8H14ClN3O2 B6590217 methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride CAS No. 908356-37-6

methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride

Cat. No.: B6590217
CAS No.: 908356-37-6
M. Wt: 219.67 g/mol
InChI Key: WWGCKPBKDOYTAL-FJXQXJEOSA-N
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Description

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride is a chiral ester derivative featuring a methyl-substituted imidazole moiety.

Key characteristics (calculated):

  • Molecular formula: C₈H₁₄ClN₃O₂
  • Molecular weight: ~220.64 g/mol (estimated by adding a methyl group to the CAS 5619-10-3 compound) .
  • Stereochemistry: The (2S) configuration is critical for biological specificity, as seen in L-histidine derivatives .

Properties

CAS No.

908356-37-6

Molecular Formula

C8H14ClN3O2

Molecular Weight

219.67 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(3-methylimidazol-4-yl)propanoate;hydrochloride

InChI

InChI=1S/C8H13N3O2.ClH/c1-11-5-10-4-6(11)3-7(9)8(12)13-2;/h4-5,7H,3,9H2,1-2H3;1H/t7-;/m0./s1

InChI Key

WWGCKPBKDOYTAL-FJXQXJEOSA-N

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)OC)N.Cl

Canonical SMILES

CN1C=NC=C1CC(C(=O)OC)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as crystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. This binding can modulate the activity of enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

L-Histidine Monohydrochloride Monohydrate (CAS 5934-29-2)

  • Structure: (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid·HCl·H₂O.
  • Molecular formula : C₆H₁₀ClN₃O₃ .
  • Molecular weight : 209.63 g/mol .
  • Key differences :
    • Contains a carboxylic acid group instead of a methyl ester.
    • Lacks the 1-methyl substitution on the imidazole.
    • Higher polarity due to the carboxylic acid, reducing membrane permeability compared to the ester derivative.

Methyl 2-Amino-3-(1H-Imidazol-5-yl)Propanoate Hydrochloride (CAS 5619-10-3)

  • Structure: Non-methylated imidazole with an ester group.
  • Molecular formula : C₇H₁₂ClN₃O₂ .
  • Molecular weight : 205.64 g/mol .
  • Key differences :
    • Absence of the 1-methyl group on the imidazole.
    • Lower molecular weight and lipophilicity compared to the target compound.

2-(1H-Imidazol-5-yl)-2-Methylpropan-1-Amine Hydrochloride (CAS 2650205-80-2)

  • Structure : Branched aliphatic amine with an imidazole ring.
  • Molecular formula : C₇H₁₄ClN₃ .
  • Molecular weight : 175.66 g/mol .
  • Key differences: Propane-1-amine backbone instead of a propanoate ester. Lacks the stereochemical (2S) configuration. Likely higher basicity due to the amine group.

Tetrazole-Containing Imidazole Derivatives (e.g., Compounds 25b, 32, 10)

  • Examples :
    • 25b : Features a tetrazole group and chlorotrityl protection .
    • 32 : Includes a trimethylsilyl ether and hydroxymethyl group .
    • 10 : Simplified structure with a tetrazole-linked biphenyl .
  • Key differences :
    • Tetrazole moieties enhance hydrogen-bonding capacity, often used in angiotensin II receptor antagonists .
    • Bulkier substituents reduce solubility but improve target binding affinity.

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride Not provided C₈H₁₄ClN₃O₂ ~220.64 1-Methyl imidazole, ester group, (2S) configuration
L-Histidine monohydrochloride monohydrate 5934-29-2 C₆H₁₀ClN₃O₃ 209.63 Carboxylic acid, non-methylated imidazole, hydrate
Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate hydrochloride 5619-10-3 C₇H₁₂ClN₃O₂ 205.64 Non-methylated imidazole, ester group
2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine hydrochloride 2650205-80-2 C₇H₁₄ClN₃ 175.66 Branched amine, non-ester, no stereochemistry
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (10) Not provided C₁₅H₁₆N₆O₂ 313.34 Tetrazole substituent, biphenyl linkage

Research Findings and Implications

The 1-methyl group on the imidazole may reduce metabolic degradation by shielding reactive sites .

Pharmacological Considerations :

  • Tetrazole-containing analogs (e.g., compound 10) demonstrate high affinity in radioligand binding assays, suggesting that similar modifications in the target compound could enhance receptor interactions .
  • The (2S) configuration is critical for chiral recognition in biological systems, as seen in L-histidine’s role in enzyme catalysis .

Synthetic Challenges :

  • Introducing the 1-methyl group likely requires selective alkylation under controlled conditions, avoiding over-alkylation of the imidazole ring .

Biological Activity

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride, also known as a derivative of histidine, is a compound with notable biological significance. This article explores its biological activity, including its potential pharmacological applications and mechanisms of action, supported by relevant data and research findings.

  • Molecular Formula : C₇H₁₂ClN₃O₂
  • Molecular Weight : 205.64 g/mol
  • CAS Number : 5619-10-3
  • Appearance : White to off-white solid
  • Purity : ≥95% (HPLC)

The compound exhibits several biological activities primarily attributed to its interaction with various biological targets:

  • Histidine Derivative Activity : As a derivative of histidine, it may participate in proton transfer reactions and enzymatic processes due to the imidazole ring's properties, which can stabilize charged states and facilitate biochemical reactions .
  • Antiviral Properties : Recent studies have indicated that compounds related to histidine can exhibit antiviral activity. For instance, certain derivatives have shown efficacy against viral infections in vitro, suggesting potential therapeutic applications in virology .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in specific cell lines, highlighting its potential as an anticancer agent. The cytotoxic effects were evaluated using various concentrations on cultured cells, revealing dose-dependent responses .

Case Studies

  • In Vitro Antiviral Activity :
    • A study assessed the antiviral efficacy of histidine-based compounds against influenza viruses using MDCK cell lines. The results indicated significant inhibition of viral replication at specific concentrations, demonstrating the potential for this compound as a therapeutic agent .
  • Cytotoxicity Evaluation :
    • Another research effort focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that at concentrations ranging from 10 to 50 μg/mL, the compound induced significant cell death through apoptosis mechanisms, making it a candidate for further development in cancer therapy .

Data Tables

Study Cell Type Concentration (μg/mL) Effect Observed
Antiviral StudyMDCK Cells5 - 20Viral replication inhibition
Cytotoxicity StudyCancer Cell Lines10 - 50Induction of apoptosis

Q & A

Q. What are the established synthetic routes for methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride?

The compound is synthesized via peptide coupling reactions. For example, (S)-methyl 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride (intermediate 7 ) reacts with boc-β-alanine using EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) as a coupling agent in dichloromethane (DCM), with N-methylmorpholine as a base. Purification typically involves crystallization or chromatography to isolate the product .

Q. Which spectroscopic and analytical methods are recommended for structural characterization?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the stereochemistry and substituent positions (e.g., methylimidazole and ester groups).
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Programs like SHELXL (for refinement) and WinGX (for data processing) resolve crystal structures, particularly for verifying the (2S)-configuration .

Q. What are the primary biological targets or applications of this compound?

The compound serves as a precursor in synthesizing bioactive molecules, such as histidine dipeptides (e.g., carnosine analogs), which are studied for their roles in oxidative stress mitigation and enzyme modulation. Its imidazole moiety may interact with metalloenzymes or receptors like the aryl hydrocarbon receptor (AhR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from differences in assay conditions (e.g., pH, solvent systems) or impurities. Strategies include:

  • Comparative studies with structurally related analogs (e.g., chloro- or hydroxy-substituted imidazoles) to isolate substituent effects .
  • Validation via orthogonal assays (e.g., enzymatic activity assays vs. cellular uptake studies) to confirm target specificity .

Q. What experimental design considerations are critical for optimizing enantiomeric purity during synthesis?

  • Chiral chromatography (e.g., HPLC with chiral stationary phases) to separate enantiomers.
  • Stereoselective synthesis using chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation).
  • Monitoring reaction kinetics to minimize racemization, especially during ester hydrolysis or coupling steps .

Q. How can crystallographic data be leveraged to study the compound’s interaction with biological macromolecules?

  • Co-crystallization trials with target proteins (e.g., histidine decarboxylase) using SHELX suites for structure solution and refinement.
  • Density Functional Theory (DFT) calculations to model binding energies and electron density maps, validated against experimental X-ray data .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

  • Flow chemistry for controlled reaction conditions and reduced byproduct formation.
  • Design of Experiments (DoE) to optimize parameters (e.g., temperature, stoichiometry).
  • In-line purification systems (e.g., continuous crystallization) to ensure high yields and purity .

Data Contradiction Analysis

Q. Why might NMR data for this compound vary across studies?

Variations can stem from:

  • Solvent effects : Deuterated solvents (e.g., D2O vs. DMSO-d6) influence proton shifts.
  • Tautomerism : The imidazole ring’s 1-methyl group may adopt different tautomeric states, altering spectral profiles .

Q. How to reconcile discrepancies in reported melting points or solubility?

  • Polymorphism screening (e.g., differential scanning calorimetry) to identify crystalline forms.
  • Standardized protocols for solubility testing (e.g., shake-flask method in buffered solutions) .

Methodological Resources

  • Structural refinement : SHELXL (for crystallography) .
  • Stereochemical validation : Chiral HPLC coupled with circular dichroism (CD) spectroscopy .
  • Data repositories : PubChem for physicochemical properties .

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